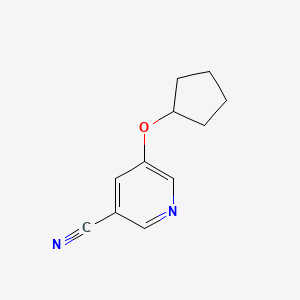

5-(Cyclopentyloxy)nicotinonitrile

Description

Significance of the Nicotinonitrile Core in Heterocyclic Chemistry

The nicotinonitrile framework is a privileged scaffold in drug discovery and materials science. researchgate.netekb.eg Heterocyclic compounds, particularly those containing nitrogen, are fundamental structural units in numerous natural products and synthetic drugs. ekb.egnih.gov The pyridine (B92270) ring, a key component of nicotinonitrile, is a common N-heteroaromatic found in a wide array of physiologically active molecules. ekb.eg The presence of the nitrile (-C≡N) group further enhances its chemical utility, allowing for a variety of chemical transformations and acting as a key interaction site in biological systems. rsc.org This functional group can participate in various reactions, making it a valuable building block for more complex molecules. wikipedia.org

Historical Context of Nicotinonitrile Derivatives in Medicinal and Organic Chemistry

The exploration of nicotinonitrile derivatives in medicinal chemistry has led to the development of several marketed drugs, including bosutinib, neratinib, and milrinone. researchgate.netekb.eg Historically, research has focused on synthesizing and evaluating these compounds for a wide range of therapeutic applications. Early investigations into nicotinonitrile and its analogues revealed their potential as antimicrobial, anti-inflammatory, and anticancer agents. ontosight.airesearchgate.net Over the years, the synthetic methodologies to access these scaffolds have been extensively developed, allowing for the creation of diverse libraries of compounds for biological screening. orgsyn.org

Rationale for Investigating 5-(Cyclopentyloxy)nicotinonitrile as a Molecular Scaffold

The specific substitution pattern of this compound makes it an interesting candidate for research. The cyclopentyloxy group introduces a three-dimensional, sp³-rich element to the otherwise planar aromatic nicotinonitrile core. nih.govresearchgate.net This increased three-dimensionality is often associated with improved pharmacological properties. The ether linkage provides a degree of conformational flexibility, which can be crucial for optimal binding to biological targets. The investigation of such specific derivatives allows for a deeper understanding of structure-activity relationships, guiding the design of future compounds with enhanced potency and selectivity.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

5-cyclopentyloxypyridine-3-carbonitrile |

InChI |

InChI=1S/C11H12N2O/c12-6-9-5-11(8-13-7-9)14-10-3-1-2-4-10/h5,7-8,10H,1-4H2 |

InChI Key |

BVRLDOHBXDKQLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CN=CC(=C2)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyclopentyloxy Nicotinonitrile and Its Analogues

Multi-component Reaction Strategies for Nicotinonitrile Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like nicotinonitrile derivatives from simple starting materials in a single step. mdpi.com These reactions are advantageous for creating molecular diversity and are central to modern synthetic strategies.

Hantzsch-Type Pyridine (B92270) Synthesis and its Adaptations

The Hantzsch pyridine synthesis, a classic MCR, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgwikiwand.com This reaction initially produces a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. wikipedia.orgwikiwand.com The driving force for the final oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.orgwikiwand.com

For the synthesis of nicotinonitrile analogues, this method can be adapted by using a β-ketonitrile or a cyanoacetamide derivative in place of one of the β-ketoester components. While the classical Hantzsch reaction has drawbacks like harsh conditions and long reaction times, modern modifications have addressed these issues. wikiwand.com For instance, the use of microwave irradiation, aqueous micelles, and various catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to improve yields and reaction times significantly. wikipedia.orgwikiwand.com

A plausible mechanism for the Hantzsch synthesis involves the initial formation of an enamine from the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other β-ketoester. organic-chemistry.org These two intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.

Knoevenagel Condensation and Michael Addition Pathways

A prevalent and versatile strategy for synthesizing substituted nicotinonitriles involves a domino sequence of Knoevenagel condensation and Michael addition. researchgate.net This pathway typically begins with the Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326), to form a dicyanoalkene derivative. chemcess.comorganic-chemistry.org This intermediate then acts as a Michael acceptor for a suitable donor.

In the context of nicotinonitrile synthesis, a common approach is the three-component reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound or its equivalent in the presence of a base. researchgate.net The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile. sciforum.net The resulting α,β-unsaturated dinitrile then undergoes a Michael addition with the enolate of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and subsequent aromatization to yield the nicotinonitrile derivative.

Several multi-component strategies have been developed that utilize this Knoevenagel-Michael pathway for the synthesis of fused heterocyclic systems containing pyran, pyrimidine (B1678525), and pyrazole (B372694) rings. researchgate.net

Role of Specific Catalytic Systems (e.g., Ammonium Acetate, Bases)

The choice of catalyst is crucial in directing the outcome and efficiency of nicotinonitrile syntheses. Ammonium acetate is a widely used reagent, serving as both a nitrogen source and a catalyst in many multi-component reactions for pyridine synthesis. nih.govnih.gov It generates ammonia in situ, which is essential for the cyclization step. nih.gov

Various bases are also employed to facilitate these reactions. Piperidine and morpholine (B109124) are effective catalysts for the synthesis of nicotinonitrile-2-thiolate salts from chalcones and 2-cyanothioacetamide. nih.gov In some solvent-free conditions, sodium hydroxide (B78521) has been used effectively. researchgate.net The use of solid-supported catalysts, such as silica-supported phosphotungstic acid, has also been explored to develop heterogeneous and recoverable catalytic systems for these transformations. researchgate.net

Recent advancements have focused on "green" chemistry approaches, utilizing water as a solvent and catalysts like boric acid to promote Knoevenagel condensations, minimizing the use of hazardous reagents and simplifying purification processes. sciforum.net

Precursor Synthesis and Functionalization for 5-(Cyclopentyloxy)nicotinonitrile

The synthesis of the target molecule, this compound, requires the preparation of specifically functionalized precursors that will be assembled to form the final product.

Synthesis of Cyclopentyloxy-Substituted Aromatic Aldehyde Precursors

The synthesis of aromatic aldehydes bearing a cyclopentyloxy substituent is a key step. General methods for the synthesis of aromatic aldehydes include the oxidation of the corresponding benzyl (B1604629) alcohols or the formylation of aromatic rings. One approach involves the acid-catalyzed hydroxymethylation of an arene substrate with paraformaldehyde, followed by the selective oxidation of the resulting aromatic carbinol using an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). elsevierpure.com

Another strategy involves the preparation of cyclohexene (B86901) aldehydes, which can then be oxidatively dehydrogenated to the corresponding aromatic aldehydes using activated manganese dioxide. rsc.org For a cyclopentyloxy-substituted aromatic aldehyde, one would start with a cyclopentyl ether of a phenol, which can then be subjected to formylation reactions. The specific synthetic route would depend on the desired substitution pattern on the aromatic ring.

Preparation of Malononitrile and Related Nitrile Components

Malononitrile is a crucial C3 building block in organic synthesis, particularly for the construction of heterocyclic compounds. chemcess.com Historically, it was prepared by the dehydration of cyanoacetamide using reagents like phosphorus pentoxide or phosphorus pentachloride. chemcess.comorgsyn.org However, this method is largely replaced in industrial settings. chemcess.com

Modern industrial production of malononitrile primarily involves a continuous, high-temperature gas-phase reaction between acetonitrile (B52724) and cyanogen (B1215507) chloride. chemcess.comgoogle.com This process is efficient, with almost complete conversion in a single pass. chemcess.com For laboratory-scale synthesis, methods involving the reaction of cyanoacetamide with phosphorus oxychloride and solid phosgene (B1210022) in a suitable solvent have been reported to give high yields. google.com

Malononitrile is a versatile reagent that undergoes Knoevenagel condensation with aldehydes and ketones to form ylidene malononitriles. chemcess.comorganic-chemistry.org These intermediates are key for subsequent Michael additions and cyclizations in the synthesis of nicotinonitriles and other heterocyclic systems. chemcess.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction parameters is crucial for the efficient synthesis of this compound. Key to this is the etherification of 5-hydroxynicotinonitrile with a cyclopentyl halide or a related cyclopentylating agent. This process is typically carried out via a Williamson ether synthesis, where the selection of base, solvent, and temperature profoundly influences the reaction outcome.

Another critical aspect is the synthesis of the nicotinonitrile core itself. One common method involves the dehydration of nicotinamide (B372718). orgsyn.org The choice of dehydrating agent and reaction conditions are paramount for achieving high yields. For instance, the use of phosphorus pentoxide and heat has been a traditional approach, though modern variations aim for milder conditions and easier work-up procedures. orgsyn.org

Solvent Effects and Temperature Regimes in Pyridine Annulation

While the direct "pyridine annulation" to form a pre-functionalized this compound is less common, understanding the solvent and temperature effects in the construction of the core pyridine ring is fundamental. In syntheses of related pyridine derivatives, the choice of solvent can dictate the reaction pathway and the formation of byproducts. For instance, in reactions involving the cyclization to form a pyridine ring, polar aprotic solvents like DMF or DMSO can facilitate the reaction by stabilizing charged intermediates.

Temperature control is equally critical. Lower temperatures are often favored to minimize side reactions and improve the selectivity of the desired isomer. However, some cyclization reactions require significant thermal energy to overcome the activation barrier. The optimization process, therefore, involves a careful balance between reaction rate and selectivity, often determined empirically for a specific synthetic route.

The following table summarizes the general effects of solvents and temperature on the synthesis of nicotinonitrile derivatives, which can be extrapolated to the synthesis of this compound.

| Parameter | Effect on Reaction | General Observations |

| Solvent Polarity | Influences solubility of reactants and stability of intermediates. | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) often lead to higher yields in nucleophilic substitution reactions for the etherification step. |

| Solvent Basicity | Can act as a catalyst or a reactant. | Pyridine, as a solvent, can also act as a base and a nucleophile, potentially leading to side products. |

| Temperature | Affects reaction rate and selectivity. | Higher temperatures generally increase the reaction rate but may lead to decomposition or the formation of undesired byproducts. Optimal temperatures are typically determined through screening. |

Emerging Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Continuous Flow)

To overcome the limitations of conventional heating methods, modern synthetic techniques are being increasingly employed.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved yields. nih.govpk.edu.pl The direct interaction of microwaves with the polar molecules in the reaction mixture ensures uniform and efficient heating. mdpi.com For the synthesis of this compound, microwave-assisted etherification of 5-hydroxynicotinonitrile can be particularly advantageous, driving the reaction to completion in minutes rather than hours. nih.gov

Continuous Flow Synthesis: This method involves the continuous pumping of reactants through a heated reactor. nih.gov It offers excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to higher reproducibility and scalability. nih.gov While specific examples for this compound are not widely reported, the principles of continuous flow have been successfully applied to the synthesis of other heterocyclic compounds, suggesting its potential for the large-scale, safe, and efficient production of this target molecule. nih.gov

| Technique | Advantages | Potential Application in this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved purity. nih.govpk.edu.plmdpi.com | Rapid and efficient etherification of 5-hydroxynicotinonitrile. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and reproducibility; precise control over reaction parameters. nih.gov | Large-scale production with consistent quality. |

Regioselectivity and Stereoselectivity in the Synthesis of Cyclopentyloxy-Nicotinonitrile Frameworks

Regioselectivity: In the context of synthesizing this compound, regioselectivity primarily concerns the selective functionalization of the pyridine ring. When starting from a substituted pyridine, directing groups play a crucial role. For instance, in the substitution reactions of 3-substituted pyridines, the electronic nature of the substituent at the 3-position will direct incoming electrophiles or nucleophiles to specific positions on the ring. The synthesis of nicotinonitrile derivatives often involves controlling the regiochemistry during the construction of the pyridine ring itself or in subsequent functionalization steps. nih.gov Research has shown that deprotonation of nicotine (B1678760) derivatives can be achieved with high regioselectivity at the C-2 and C-6 positions of the pyridine ring. nih.gov

Stereoselectivity: Stereoselectivity becomes a critical consideration when the cyclopentyloxy group or other parts of the molecule contain chiral centers. While the cyclopentyloxy group in the parent compound is achiral, analogues with substituted cyclopentyl rings would require stereocontrolled synthesis. For related nitrogen-containing heterocyclic compounds, it has been shown that cycloaddition reactions can proceed with full regio- and stereocontrol under mild conditions. mdpi.com The formation of specific stereoisomers can be influenced by the choice of catalysts, reagents, and reaction conditions. mdpi.com For example, in the synthesis of nicotinoids via cycloaddition, stabilizing secondary orbital interactions can determine the cis/trans diastereoselectivity. mdpi.com

| Selectivity | Importance in Synthesis | Key Influencing Factors |

| Regioselectivity | Ensures the correct placement of the cyclopentyloxy group at the 5-position of the nicotinonitrile ring. | Directing effects of existing substituents, choice of reagents and catalysts. nih.gov |

| Stereoselectivity | Crucial for analogues with chiral centers to ensure the desired biological activity. | Chiral catalysts, stereodirecting auxiliaries, reaction conditions (temperature, solvent). mdpi.com |

Chemical Reactivity and Derivatization Strategies for 5 Cyclopentyloxy Nicotinonitrile

Functional Group Transformations on the Nicotinonitrile Ring System

The nicotinonitrile scaffold, consisting of a pyridine (B92270) ring substituted with a nitrile group, is a hub of chemical reactivity. The interplay between the electron-withdrawing nitrile group and the inherent electronic nature of the pyridine ring dictates the regioselectivity and feasibility of various transformations.

Reactions of the Nitrile Moiety (e.g., Hydrolysis, Reduction, Cycloaddition)

The nitrile group (C≡N) is a versatile functional group that can undergo a range of transformations to yield different functionalities. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. chemistrysteps.comlibretexts.orglibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.orgcommonorganicchemistry.com The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. chemistrysteps.comlibretexts.org Subsequent tautomerization and further hydrolysis of the intermediate amide yield the corresponding carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgcommonorganicchemistry.com The hydroxide ion directly attacks the electrophilic carbon of the nitrile, and subsequent protonation and tautomerization lead to the formation of a carboxylate salt, which upon acidification, gives the carboxylic acid. chemistrysteps.comlibretexts.org For sensitive substrates, milder conditions using reagents like sodium peroxide have also been reported. chemspider.com

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.orgchemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.orglibretexts.org Aqueous workup then provides the primary amine, [5-(cyclopentyloxy)pyridin-3-yl]methanamine.

Cycloaddition: Nitriles can participate in cycloaddition reactions, which are valuable for the construction of heterocyclic rings. nih.govnih.govmdpi.com For instance, [3+2] cycloaddition reactions of nitriles with suitable 1,3-dipoles can lead to the formation of five-membered heterocyclic rings. mdpi.com The specific conditions and outcomes of cycloaddition reactions involving 5-(cyclopentyloxy)nicotinonitrile would depend on the chosen reaction partner and catalyst system. doi.org

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Core

The pyridine ring, being an electron-deficient aromatic system, exhibits distinct reactivity towards electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the nitrogen atom. rsc.orgquora.com The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. rsc.org When substitution does occur, it is typically directed to the 3- and 5-positions. quora.com In the case of this compound, the presence of the electron-withdrawing nitrile group further deactivates the ring towards electrophilic attack. youtube.com However, the cyclopentyloxy group at the 5-position is an electron-donating group, which could potentially activate the ring to a certain extent. The interplay of these electronic effects would determine the feasibility and regioselectivity of EAS reactions.

Nucleophilic Aromatic Substitution (SNA_r): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. chemeurope.comwikipedia.orgmasterorganicchemistry.com The nitrile group at the 3-position and the ring nitrogen both contribute to this activation. wikipedia.orgpressbooks.pub Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing groups and the ring nitrogen. chemeurope.comwikipedia.org Therefore, in this compound, positions 2-, 4-, and 6- are potential sites for nucleophilic attack. The leaving group for such a reaction would typically be a halide or another suitable group introduced at one of these positions.

Derivatization at C-2, C-4, and C-6 Positions of the Nicotinonitrile Scaffold

As mentioned, the C-2, C-4, and C-6 positions of the pyridine ring in this compound are activated towards nucleophilic substitution. chemeurope.comwikipedia.org This allows for the introduction of a variety of functional groups at these positions. For example, if a suitable leaving group (e.g., a halogen) is present at one of these positions, it can be displaced by various nucleophiles such as amines, alkoxides, or thiolates. chemeurope.com This strategy is a powerful tool for creating a diverse range of derivatives with potentially different biological activities. The Chichibabin reaction is a classic example of nucleophilic substitution on a pyridine ring, where an amide anion attacks the 2-position. chemeurope.comwikipedia.org

Modifications of the Cyclopentyloxy Substituent

The cyclopentyloxy group provides another handle for the derivatization of this compound. Modifications can be made to the cyclopentyl ring itself or by cleaving the ether linkage.

Ether Cleavage and Alkylation/Arylation Strategies

Ether Cleavage: The ether linkage in this compound can be cleaved under certain conditions. youtube.comacs.org Strong acids, such as hydrogen halides (HBr, HI), are often used for this purpose. youtube.com The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. youtube.com Cleavage of the ether would yield 5-hydroxynicotinonitrile and a cyclopentyl halide. Reagents like iodotrimethylsilane (B154268) can also be employed for ether cleavage under milder conditions. ucla.edu

Alkylation/Arylation: The cleavage of the ether to reveal the 5-hydroxy group opens up possibilities for further derivatization through alkylation or arylation. nih.govnih.gov The resulting 5-hydroxynicotinonitrile can be reacted with various alkylating or arylating agents to introduce different substituents at the 5-position. For example, Williamson ether synthesis could be employed, where the hydroxyl group is deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide to form a new ether.

Interactive Data Table: Reactivity Summary

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Nitrile | Reduction | LiAlH₄, then H₂O | Primary Amine |

| Nitrile | Cycloaddition | 1,3-Dipoles | Heterocycle |

| Pyridine Ring | Nucleophilic Substitution | Nucleophile, requires leaving group | Substituted Pyridine |

| Cyclopentyloxy Ether | Cleavage | HBr or HI, heat | Phenol, Cyclopentyl Halide |

| 5-Hydroxy (post-cleavage) | Alkylation | Base, Alkyl Halide | New Ether |

Formation of Hybrid Molecules and Conjugates with the this compound Unit

The this compound scaffold can be incorporated into larger molecular frameworks through various synthetic methodologies. These approaches leverage the reactivity of the nitrile group and the pyridine ring to form covalent linkages with other molecules, including biomolecules and other heterocyclic structures.

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a critical tool for developing targeted therapeutics and biological probes. wikipedia.org The this compound moiety can be appended to biomolecules such as peptides, proteins, and nucleic acids through several strategic reactions.

One potential bioconjugation strategy involves the modification of the nitrile group. Electron-poor aryl nitriles have been shown to react with thiols, such as those present in cysteine residues of proteins, to form thioimidates. chemrxiv.orgucl.ac.uk This reaction is often reversible, but stable linkages can be achieved. For instance, the reaction of heteroaryl nitriles with bis-thiols can lead to the formation of a stable amino dithioacetal (ADTA). chemrxiv.orgucl.ac.uk This "nitrile bis-thiol" (NBT) reaction has been successfully used for antibody conjugation. chemrxiv.org

Another powerful bioconjugation technique is "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgmdpi.com To utilize this method, the this compound core would first need to be functionalized with either an azide (B81097) or an alkyne group. For example, a halogenated derivative of this compound could be reacted with sodium azide to introduce an azide group. acs.org This azide-functionalized molecule could then be "clicked" onto a biomolecule containing a terminal alkyne, forming a stable triazole linkage. acs.orgmdpi.com This approach is widely used for its high efficiency and biocompatibility. mdpi.com

The table below outlines hypothetical bioconjugation reactions involving this compound.

| Bioconjugation Strategy | Reactive Partner on Biomolecule | Linkage Formed | Illustrative Reaction Conditions |

| Nitrile Bis-Thiol (NBT) Reaction | Cysteine (as a bis-thiol after disulfide reduction) | Amino Dithioacetal (ADTA) | pH 7.4-8.5, aqueous buffer, room temperature |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | 1,2,3-Triazole | CuSO4, sodium ascorbate, aqueous/organic co-solvent |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (e.g., DIBO, BCN) | 1,2,3-Triazole | Physiological conditions, no catalyst required |

This table presents hypothetical reaction conditions based on established bioconjugation methodologies.

The fusion of the this compound unit with other heterocyclic systems can generate novel compounds with unique electronic and steric properties, which may lead to interesting pharmacological activities. Transition metal-catalyzed cross-coupling reactions are a primary tool for achieving such molecular fusions. nih.govnih.gov

For instance, a halogenated derivative of this compound could undergo a Suzuki coupling reaction with a heterocyclic boronic acid or boronate ester. This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds. youtube.comyoutube.com Similarly, a Sonogashira coupling could be employed to link an alkyne-containing heterocycle to a halogenated this compound. youtube.com

Another approach involves the construction of a new heterocyclic ring onto the existing this compound framework. For example, the nitrile group can participate in cycloaddition reactions. A [2+2+2] cycloaddition reaction, catalyzed by a transition metal, could potentially be used to construct a new pyridine ring fused to the initial structure. nih.gov More commonly, the nitrile group can be used as a precursor for other functional groups that can then undergo cyclization. For example, reduction of the nitrile to an amine, followed by reaction with a 1,3-dicarbonyl compound, could lead to the formation of a fused pyrimidine (B1678525) ring.

The following table provides examples of potential reactions for fusing this compound with other heterocyclic systems.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Resulting Fused System (Example) |

| Suzuki Coupling | 6-Bromo-5-(cyclopentyloxy)nicotinonitrile | Pyridine-3-boronic acid | Pd(PPh3)4, K2CO3 | 3-(5-(Cyclopentyloxy)pyridin-2-yl)pyridine |

| Sonogashira Coupling | 6-Iodo-5-(cyclopentyloxy)nicotinonitrile | 2-Ethynylthiophene | PdCl2(PPh3)2, CuI, Et3N | 5-(Cyclopentyloxy)-6-(thiophen-2-ylethynyl)nicotinonitrile |

| Gewald Reaction | This compound | Cyclohexanone, Sulfur | Morpholine (B109124) | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-e]pyridine derivative |

This table illustrates hypothetical synthetic routes based on established organometallic and heterocyclic chemistry.

Computational and Theoretical Studies of 5 Cyclopentyloxy Nicotinonitrile

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsonline.comsioc-journal.cn This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site. acs.org

Ligand-Protein Interaction Analysis with Identified Biological Targets

Currently, there are no publicly available studies that identify specific biological targets for 5-(Cyclopentyloxy)nicotinonitrile. A hypothetical study would first involve identifying a potential protein target, for instance, based on the activity of structurally similar compounds. For nicotinonitrile and nicotinic acid derivatives, targets have included various enzymes and receptors. researchgate.netnih.gov Once a target is identified, molecular docking simulations would be performed to predict how this compound binds to it. This analysis would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's binding pocket. ejmo.org

Binding Affinity Prediction and Ranking

Following the prediction of the binding pose, a scoring function is used to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). ejmo.org Lower binding energy values typically indicate a more stable and potent interaction. ijpsonline.com In a broader study, multiple compounds could be docked to the same target, and their predicted binding affinities would be used to rank them in terms of potential efficacy. nih.gov Without experimental data or computational models for this compound, no such predictions are available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, one would first need experimental data on their biological activity (e.g., IC50 values). Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create a model that correlates the compounds' structural features with their activity. nih.gov Such models have been developed for various pyridine (B92270) and pyrimidine (B1678525) derivatives to predict their inhibitory activities against targets like c-Jun N-terminal kinases (JNK). ijpsonline.com

Identification of Key Molecular Descriptors

A crucial part of QSAR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices. The resulting QSAR model would highlight which of these descriptors are most important for the observed biological activity. For instance, a model might reveal that a certain level of hydrophobicity or the presence of a hydrogen bond donor at a specific position is critical for potency. researchgate.net For this compound, no such analysis has been performed.

Pharmacophore Elucidation and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov

Pharmacophore models are often developed based on the structures of known active ligands. nih.gov For nicotinic acid derivatives and related compounds, key pharmacophoric features often include hydrogen bond acceptors (like the nitrogen in the pyridine ring), hydrogen bond donors, and hydrophobic regions. pnas.orgpnas.org Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govscielo.org.co This allows for the rapid identification of new molecules that are likely to be active at the target of interest. There are currently no published pharmacophore models specifically derived from or used to screen for compounds with the this compound scaffold.

Design of Novel Analogues based on Pharmacophore Models

The design of novel analogues of this compound can be significantly accelerated using pharmacophore modeling. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov This approach is invaluable for identifying new molecular scaffolds that may exhibit similar or improved biological activity, a strategy known as scaffold hopping. nih.gov

For this compound, a pharmacophore model would be constructed by identifying its key structural features responsible for molecular interactions. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. The model is trained to distinguish between active and inactive molecules, thereby establishing crucial structure-activity relationships (SARs). nih.gov

The key pharmacophoric features of this compound would likely include:

Aromatic Ring: The pyridine ring serves as a core aromatic feature.

Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring and the nitrogen of the nitrile group are potential hydrogen bond acceptors.

Hydrophobic Group: The cyclopentyl group provides a significant hydrophobic region, which can be critical for binding in a hydrophobic pocket of a target protein.

Ether Linkage: The oxygen atom of the ether linkage can also act as a hydrogen bond acceptor.

Once a pharmacophore model is established, it can be used to screen large virtual databases of chemical compounds. nih.gov The goal is to find molecules that match the defined spatial arrangement of these features, even if their underlying chemical skeleton is different from the original nicotinonitrile scaffold. nih.gov This computational pre-screening identifies promising candidates for synthesis and biological testing, streamlining the discovery of novel analogues. nih.gov

Table 1: Key Pharmacophoric Features of this compound

| Feature | Structural Component of this compound | Potential Interaction Type |

| Aromatic Center | Pyridine Ring | π-π Stacking |

| Hydrogen Bond Acceptor | Pyridine Ring Nitrogen | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Nitrile Group Nitrogen | Hydrogen Bonding |

| Hydrophobic Region | Cyclopentyl Ring | Hydrophobic Interactions |

| Hydrogen Bond Acceptor | Ether Oxygen | Hydrogen Bonding |

Identification of Potential Off-Targets

A critical aspect of computational drug design is the early identification of potential off-targets, which are unintended biological targets to which a compound might bind, potentially causing adverse effects. In silico methods provide a rapid and cost-effective way to predict these interactions. nih.gov These computational tools screen the structure of a compound like this compound against databases of known protein structures and binding sites.

The prediction of off-targets often relies on algorithms that compare the shape and chemical properties of the compound with the binding pockets of a wide array of proteins. nih.gov Genetic variability can influence off-target effects, making it important to consider population-specific data where available. nih.gov Various computational tools and web servers, such as Cas-OFFinder and CCTop, are used for these predictions, although they often rely on different algorithms and parameters. techscience.cn Combining results from multiple predictors can increase the reliability of the off-target profile. nih.gov

The process generally involves:

Target Fishing: The structure of this compound is used as a query to search against databases of 3D protein structures (e.g., Protein Data Bank).

Similarity Searching: The compound is compared to libraries of molecules with known off-target activities. If it is structurally similar to a compound with known off-target interactions, it may share those liabilities.

Inverse Docking: The compound is computationally docked into the binding sites of a panel of known off-target proteins to estimate binding affinity.

The identification of potential off-targets is crucial for prioritizing compounds and guiding chemical modifications to improve selectivity and reduce the likelihood of unforeseen side effects. nih.gov

Table 2: Representative In Silico Tools for Off-Target Prediction

| Tool Category | Prediction Basis | Example Application |

| Structure-Based | Docking a ligand into a panel of known protein structures. | Screening this compound against a library of kinases, GPCRs, and ion channels. |

| Ligand-Based | Comparing the query molecule to databases of compounds with known off-target data. | Identifying similarity to known drugs that have documented side effects due to off-target binding. |

| Sequence-Based | Using sequence homology to identify related proteins that might also bind the ligand. | If the primary target is known, identifying other proteins in the same family that might be unintended targets. nih.gov |

Electronic Structure Calculations and Spectroscopic Property Prediction

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. pmf.unsa.ba By applying DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, it is possible to determine key quantum chemical descriptors for this compound. pmf.unsa.ba These descriptors provide insight into the molecule's stability and chemical behavior.

The most important orbitals in these calculations are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO Energy (E_HOMO): Represents the ability of a molecule to donate an electron. A higher E_HOMO value indicates a greater tendency to act as an electron donor in a reaction.

LUMO Energy (E_LUMO): Represents the ability of a molecule to accept an electron. A lower E_LUMO value suggests a greater capacity to act as an electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity. pmf.unsa.ba A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small energy gap suggests the molecule is more reactive. nih.gov

Other reactivity descriptors that can be calculated from these energies include chemical hardness (η), which measures resistance to change in electron distribution, and the electronic chemical potential (μ). pmf.unsa.ba These theoretical calculations help predict the most likely sites for electrophilic and nucleophilic attack, guiding the synthesis of derivatives. ajchem-a.com

Table 3: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Parameter | Hypothetical Value (eV) | Interpretation |

| E_HOMO | -7.15 | Represents the energy of the highest occupied molecular orbital. |

| E_LUMO | -0.55 | Represents the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Energy Gap (ΔE) | 6.60 | A relatively large gap suggests high stability and lower chemical reactivity. nih.gov |

Theoretical Spectroscopic Data for Structural Elucidation (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds like this compound. By comparing theoretically calculated spectra with experimental results, researchers can verify that the correct molecule has been formed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of ¹H and ¹³C NMR chemical shifts. nih.gov These calculated values for the pyridine, cyclopentyl, and nitrile carbons and protons can be directly compared to the experimental spectrum to aid in peak assignment and confirm the molecular structure. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. semanticscholar.org These theoretical frequencies correspond to the stretching and bending of specific bonds (e.g., C=N, C-O-C, aromatic C-H). By comparing the calculated IR spectrum with the experimental one, the presence of key functional groups can be confirmed. The potential energy distribution (PED) is often used to make precise vibrational assignments. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its absorption of UV-visible light. mdpi.com The calculation provides the maximum absorption wavelength (λ_max) and the oscillator strength of the transition, which can be compared with the experimental UV-Vis spectrum to understand the electronic properties of the compound. nih.gov

Table 4: Hypothetical Comparison of Theoretical and Experimental Spectroscopic Data for this compound

| Spectroscopy Type | Group/Atom | Theoretical Value (DFT) | Hypothetical Experimental Value |

| ¹³C NMR | Nitrile Carbon (C≡N) | 118.5 ppm | 119.2 ppm |

| ¹³C NMR | Pyridine C-O | 162.1 ppm | 162.8 ppm |

| ¹H NMR | Pyridine H (ortho to CN) | 8.65 ppm | 8.70 ppm |

| IR | C≡N Stretch | 2235 cm⁻¹ | 2230 cm⁻¹ |

| UV-Vis | λ_max (in Methanol) | 268 nm | 270 nm |

In Silico ADMET Prediction for Compound Prioritization (focused on theoretical aspects, not clinical application)

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of potential drug candidates. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles allows for the rapid screening of large numbers of compounds to eliminate those with unfavorable properties before committing resources to synthesis and experimental testing. nih.govnih.gov

Various computational models and software platforms, such as ADMET Predictor, leverage machine learning and quantitative structure-property relationships (QSPR) to estimate ADMET-related properties directly from a molecule's structure. pharmaron.comyoutube.com For this compound, these tools can predict a wide range of parameters.

Key theoretical ADMET predictions include:

Absorption: Parameters like aqueous solubility, cell permeability (e.g., Caco-2), and P-glycoprotein (P-gp) substrate likelihood predict how well the compound might be absorbed.

Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help estimate how the compound will be distributed throughout the body.

Metabolism: Models can predict the likelihood of metabolism by major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), identifying potential drug-drug interactions.

Excretion: Properties related to clearance and half-life can be estimated.

Toxicity: A range of potential toxicities, such as hERG inhibition (cardiotoxicity risk) and mutagenicity (Ames test prediction), can be flagged. mdpi.com

These in silico predictions are used to rank and prioritize compounds, allowing researchers to focus on candidates with the most promising drug-like properties for further development. researchgate.net

Table 5: Hypothetical In Silico ADMET Profile for this compound

This table is interactive. You can sort the data by clicking on the column headers.

| ADMET Parameter | Predicted Value/Classification | Theoretical Implication |

| Aqueous Solubility (logS) | -3.5 | Low to moderate solubility. |

| Caco-2 Permeability | High | Likely to have good intestinal absorption. |

| Blood-Brain Barrier (BBB) | High Penetrant | May cross the blood-brain barrier. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving the CYP2D6 pathway. |

| hERG Inhibition | Low Risk | Low predicted risk for cardiotoxicity. |

| Human Plasma Protein Binding | 92% | High degree of binding to plasma proteins, affecting distribution. |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen. |

Role As a Molecular Scaffold and Lead Compound in Pre Clinical Drug Discovery

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a key strategy in medicinal chemistry to identify novel molecular frameworks with similar or improved biological activity and better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Isosteric replacement, the substitution of an atom or group of atoms with another that has similar physical and chemical properties, is a common tactic employed in this process.

For 5-(Cyclopentyloxy)nicotinonitrile, the nicotinonitrile core serves as a rigid scaffold that presents the cyclopentyloxy group and the nitrile group in a specific spatial orientation. In a hypothetical scaffold hopping campaign, researchers might replace the central pyridine (B92270) ring with other five- or six-membered heterocycles to explore different vector orientations of the substituents and to modulate electronic properties.

Table 1: Potential Isosteric Replacements for the Nicotinonitrile Scaffold

| Original Scaffold | Potential Isosteric Replacement | Rationale |

| Pyridine | Pyrimidine (B1678525) | Alters hydrogen bonding capacity and dipole moment. |

| Pyridine | Pyridazine | Modifies the vector of the substituents and electronic distribution. |

| Pyridine | Thiophene | Introduces a different heteroatom, impacting metabolism and polarity. |

| Pyridine | Furan | Offers an alternative five-membered heterocyclic core. |

Similarly, the cyclopentyloxy group could be replaced with other cyclic or acyclic ethers or alkyl chains to probe the binding pocket for hydrophobicity and steric tolerance. The nitrile group, a common feature in many bioactive molecules, could be replaced by other hydrogen bond acceptors or groups with different electronic characteristics.

Rational Design Principles for Novel this compound-Based Compounds

Rational drug design relies on the understanding of a biological target's structure and mechanism of action to design molecules that can interact with it specifically. In the absence of a known biological target for this compound, we can only speculate on the design principles that might be applied if it were identified as a hit in a screening campaign.

The design of new analogs would likely focus on modifying the cyclopentyloxy and nitrile moieties. For instance, functional groups could be introduced on the cyclopentyl ring to create additional interaction points with a hypothetical target, such as hydrogen bond donors or acceptors. The position of the ether linkage on the pyridine ring (position 5) is fixed, but modifications to the ring itself, such as the introduction of additional substituents, could be explored to optimize binding affinity and selectivity.

Development of Libraries and Combinatorial Chemistry Approaches

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, creating a compound library for high-throughput screening. A library based on the this compound scaffold could be developed by varying the ether substituent and by modifying the nitrile group.

Table 2: Hypothetical Combinatorial Library Based on this compound

| Scaffold Position | R1 (Ether Substituent) | R2 (Nitrile Modification) |

| Position 5 | Cyclobutoxy | Tetrazole |

| Position 5 | Cyclohexoxy | Carboxamide |

| Position 5 | Tetrahydropyranyloxy | Thiazole |

| Position 5 | Acyclic ethers | Oxadiazole |

The synthesis of such a library would likely involve parallel synthesis techniques, where a common intermediate is reacted with a diverse set of building blocks.

Synthetic Accessibility and Scalability Considerations for Research and Development

The feasibility of synthesizing a compound on a large scale is a critical consideration for its potential as a drug candidate. The synthesis of this compound itself appears to be straightforward based on commercially available starting materials. A plausible synthetic route could involve the nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) on the pyridine ring with cyclopentanol.

However, the scalability of this synthesis for large-scale production would need to be evaluated. Key considerations would include the cost and availability of starting materials, the efficiency and safety of the reaction conditions, and the ease of purification of the final product. For a research and development campaign, a robust and scalable synthesis is essential to provide sufficient material for further pre-clinical studies.

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Cyclopentyloxy Nicotinonitrile Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled technique for the definitive structural assignment of organic molecules in solution. nih.gov For 5-(Cyclopentyloxy)nicotinonitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

1D (¹H, ¹³C, APT) and 2D (COSY, HSQC, HMBC) NMR for Structural Assignment

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine (B92270) ring and the cyclopentyl group. The aromatic protons on the nicotinonitrile ring will appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrile and ether functionalities. The proton at position 2 of the pyridine ring is expected to be the most deshielded due to the inductive effect of the adjacent nitrogen atom. The protons of the cyclopentyl group will resonate in the upfield region, generally between 1.5 and 5.0 ppm. The methine proton directly attached to the oxygen atom will be the most downfield of the aliphatic signals.

¹³C NMR and APT Spectroscopy: The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. An Attached Proton Test (APT) or similar spectral editing techniques would differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. The carbon atom of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The aromatic carbons will resonate between 110 and 160 ppm, with the carbon atom attached to the oxygen of the ether linkage appearing significantly downfield. The carbons of the cyclopentyl group will be observed in the aliphatic region of the spectrum.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule, confirming the connectivity of protons on the cyclopentyl ring and identifying adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 8.5 - 8.7 | 145 - 150 |

| Pyridine-H4 | 7.8 - 8.0 | 140 - 145 |

| Pyridine-H6 | 8.3 - 8.5 | 110 - 115 |

| Pyridine-C3 | - | 115 - 120 (Nitrile) |

| Pyridine-C5 | - | 155 - 160 |

| O-CH (Cyclopentyl) | 4.8 - 5.2 | 80 - 85 |

| CH₂ (Cyclopentyl) | 1.6 - 2.0 | 30 - 35 |

| CH₂ (Cyclopentyl) | 1.5 - 1.9 | 23 - 28 |

Note: The expected chemical shift values are estimates based on analogous structures and general NMR principles. Actual experimental values may vary.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

While solution-state NMR provides detailed information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can offer insights into its structure in the solid phase. nih.gov This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. By using techniques like Magic Angle Spinning (MAS) to average out anisotropic interactions, high-resolution spectra can be obtained from solid samples. nih.gov For this compound, ssNMR could be used to:

Identify the presence of different polymorphs by observing distinct sets of chemical shifts for each crystalline form.

Provide information about the molecular packing and intermolecular interactions in the crystal lattice.

Determine the conformation of the cyclopentyl ring in the solid state, which may differ from its average conformation in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. elsevier.comkurouskilab.com These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak or absent in Raman, and vice versa.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups:

C≡N Stretch: A sharp, intense absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile group.

C-O-C Stretch: The ether linkage would give rise to strong C-O stretching vibrations, typically in the range of 1050-1250 cm⁻¹.

Aromatic C=C and C=N Stretches: The pyridine ring will exhibit several bands in the 1400-1600 cm⁻¹ region corresponding to ring stretching vibrations.

Aliphatic C-H Stretches: The C-H bonds of the cyclopentyl group will show stretching vibrations just below 3000 cm⁻¹.

Aromatic C-H Stretches: The C-H bonds on the pyridine ring will have stretching vibrations just above 3000 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would also provide valuable information. Due to the change in polarizability during vibration, the C≡N stretch is also expected to be strong in the Raman spectrum. nih.gov The symmetric breathing modes of the pyridine ring are often prominent in Raman spectra, providing a characteristic fingerprint for this part of the molecule. The aliphatic C-H stretching and bending modes of the cyclopentyl group would also be observable.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong |

| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 | Medium |

| Ether (C-O-C) | Symmetric Stretch | 1050 - 1100 | Weak |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 | Medium to Strong |

| Cyclopentyl | C-H Stretches | 2850 - 2960 | Strong |

| Pyridine | C-H Stretches | 3010 - 3080 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. sccwrp.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). nih.gov This allows for the determination of the elemental formula of the parent ion of this compound. For a molecule with the formula C₁₁H₁₂N₂O, HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) or other methods. nih.gov The resulting fragment ions are then analyzed to provide information about the structure of the original molecule. The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to its structural motifs. nih.gov

Expected Fragmentation Pathways:

Loss of the Cyclopentyl Group: Cleavage of the ether C-O bond could lead to the loss of a cyclopentyl radical (•C₅H₉) or a cyclopentene (B43876) molecule (C₅H₈) via hydrogen rearrangement, resulting in a prominent fragment ion corresponding to the hydroxynicotinonitrile cation.

Fragmentation of the Cyclopentyl Ring: The cyclopentyl group itself could undergo fragmentation, leading to the loss of smaller neutral molecules like ethene (C₂H₄).

Cleavage of the Pyridine Ring: Under higher energy conditions, the pyridine ring itself could fragment, although this is generally less favorable than the cleavage of the weaker ether bond.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), a direct comparison can be made with the theoretical values derived from the molecular formula of this compound, which is C₁₁H₁₂N₂O.

This analysis is crucial for confirming the elemental composition and providing a primary indication of the sample's purity. Significant deviations between the experimental and theoretical values would suggest the presence of impurities or an incorrect structural assignment.

Theoretical Elemental Composition of this compound (C₁₁H₁₂N₂O)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 70.19 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 6.44 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.89 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.50 |

| Total | 188.23 | 100.00 |

Note: The values are based on standard atomic weights and have been rounded for clarity.

In a typical experimental setting, a sample of pure this compound would be subjected to combustion analysis. The resulting measured percentages of C, H, and N would be expected to fall within a narrow margin of error (typically ±0.4%) of the theoretical values to be considered a confirmation of the compound's elemental composition and high purity.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for both the purification of this compound from reaction mixtures and the subsequent assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reverse-phase HPLC method is often employed due to the molecule's moderate polarity.

In a representative HPLC analysis, the compound is dissolved in a suitable solvent and injected into the system. The separation is achieved on a stationary phase, typically a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A UV detector is commonly used for detection, as the pyridine ring in the molecule exhibits strong UV absorbance.

The purity of the sample is determined by the chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity. The presence of additional peaks would signify impurities.

Representative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Dependent on the specific gradient program, but would be a well-defined value under consistent conditions. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While this compound itself may have limited volatility for direct GC analysis, the technique can be applied to analyze for volatile impurities or after derivatization of the main compound.

In a hypothetical GC-MS analysis, the sample would be injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and identification.

The fragmentation pattern in the mass spectrum would be characteristic of the this compound structure, with expected fragments corresponding to the loss of the cyclopentyloxy group, the cyano group, and fragmentation of the pyridine ring.

Hypothetical GC-MS Parameters

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

X-ray Crystallography for Absolute Stereochemistry and Conformation

The process involves irradiating a single crystal with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to construct a three-dimensional electron density map, from which the positions of the individual atoms can be determined.

For this compound, X-ray crystallography would unequivocally establish the planarity of the nicotinonitrile ring and the conformation of the cyclopentyloxy substituent relative to the ring. In cases where chiral centers are present in a molecule, X-ray crystallography of a suitable derivative can be used to determine the absolute stereochemistry. While this compound itself is achiral, this technique would provide invaluable insight into its solid-state packing and intermolecular interactions. As of the latest literature review, a crystal structure for this specific compound has not been publicly reported.

Future Research Directions and Translational Perspectives for 5 Cyclopentyloxy Nicotinonitrile Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 5-(cyclopentyloxy)nicotinonitrile, while achievable through established methods for nicotinonitrile derivatives, presents an opportunity for the development of more efficient and sustainable synthetic routes. Current methodologies for preparing nicotinonitriles often involve multi-step processes. For instance, the dehydration of nicotinamide (B372718) using reagents like phosphorus pentoxide is a classic approach. orgsyn.org Other methods include the reaction of 3-bromopyridine (B30812) with cuprous cyanide or the fusion of sodium 3-pyridinesulfonate (B15499124) with sodium cyanide. orgsyn.orggoogle.com

Future research could focus on developing novel, more environmentally friendly synthetic strategies. This could involve the use of greener solvents, catalyst systems with higher turnover numbers, and processes that minimize waste generation. One-pot synthesis methodologies, which have been successfully applied to other complex pyridine (B92270) derivatives, could significantly improve the efficiency of producing this compound. chem-soc.si Furthermore, exploring flow chemistry for its synthesis could offer advantages in terms of safety, scalability, and product consistency. The development of synthetic routes starting from readily available and renewable feedstocks would also be a significant step towards sustainability.

Deepening the Understanding of Molecular Mechanisms and Off-Target Interactions

The biological activities of nicotinonitrile derivatives are diverse, with documented anticancer and antimicrobial properties. nih.govekb.egresearchgate.net For example, certain nicotinonitrile derivatives have been identified as potent inhibitors of Pim kinases, which are implicated in various cancers. nih.gov The cytotoxic effects of some derivatives have been linked to the induction of apoptosis and cell cycle arrest in cancer cell lines. nih.govnih.gov

A crucial area for future research is to elucidate the specific molecular mechanisms of action of this compound. This would involve identifying its primary biological targets and understanding the downstream signaling pathways it modulates. High-throughput screening against a panel of kinases and other enzymes could reveal potential targets. Subsequent validation through biochemical and cell-based assays would be essential.

Equally important is the investigation of potential off-target interactions. A comprehensive understanding of the compound's selectivity profile is critical for assessing its therapeutic potential and predicting potential side effects. Techniques such as chemical proteomics and in silico modeling can be employed to identify and characterize off-target binding.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. researchgate.netinsilico.cominsilico.com These technologies can be powerfully applied to the future development of this compound and its analogs.

Generative AI models can be used to design novel derivatives with improved potency, selectivity, and pharmacokinetic properties. insilico.com By learning from large datasets of chemical structures and their biological activities, these models can propose new molecules with a higher probability of success.

Furthermore, ML algorithms can be employed to optimize synthetic routes, predicting reaction conditions that will maximize yield and purity. nih.gov In silico models for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost of preclinical development. mdpi.com

Development of Advanced Analytical Techniques for Complex Mixtures

As research into the applications of this compound progresses, the need for advanced analytical techniques to detect and quantify it in complex matrices will become paramount. This is particularly relevant for pharmacokinetic studies, environmental fate analysis, and quality control in potential future applications.

While standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are likely applicable, future research should focus on developing highly sensitive and selective methods. This could involve the use of advanced mass spectrometry techniques such as tandem mass spectrometry (MS/MS) for trace-level detection. The development of specific antibodies for use in immunoassays could also provide a rapid and cost-effective analytical tool. Furthermore, the design of novel extraction and sample preparation methods will be crucial for analyzing the compound in challenging biological and environmental samples.

Potential for Material Science Applications (e.g., Optical, Electrical)

Pyridine and its derivatives are known to possess interesting optical and electronic properties, making them attractive for applications in material science. researchgate.netnih.govnih.govwikipedia.orgrsc.org The pyridine ring, with its π-electron system and nitrogen heteroatom, can be tailored to influence properties such as light absorption, emission, and charge transport. nih.govwikipedia.org The presence of a cyano group and a cyclopentyloxy substituent in this compound further modifies its electronic structure, opening up possibilities for its use in advanced materials.

Future research should explore the potential of this compound in areas such as organic light-emitting diodes (OLEDs), where pyridine derivatives have shown promise as components of the emissive layer. nih.gov Its optical properties, including its absorption and fluorescence spectra, should be thoroughly characterized. The potential for aggregation-induced emission, a phenomenon observed in some heterocyclic compounds, is another avenue for investigation. bldpharm.com Furthermore, its electrical properties could be explored for applications in organic field-effect transistors (OFETs) and other electronic devices.

Opportunities for Collaborative and Interdisciplinary Research

The multifaceted potential of this compound necessitates a collaborative and interdisciplinary research approach. Medicinal chemists, computational scientists, analytical chemists, material scientists, and biologists will all have crucial roles to play in unlocking the full potential of this compound.

Collaborations between academic research groups and industrial partners could accelerate the translation of basic research findings into practical applications. For instance, partnerships with pharmaceutical companies could facilitate the progression of promising biologically active derivatives through the drug development pipeline. nih.govekb.egnih.gov Similarly, collaborations with materials science and electronics companies could drive the development of novel optical and electronic devices. bldpharm.com Open-source data sharing and participation in multi-institutional research consortia will be vital for fostering innovation and avoiding duplication of effort in the exploration of this and related compounds.

Q & A

Q. What are the recommended synthetic routes for 5-(Cyclopentyloxy)nicotinonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. For example, in analogous compounds like 2-amino-4-(5-(4-chlorophenyl)furan-2-yl)-6-(3,4,5-trimethoxyphenyl)nicotinonitrile, a multi-step synthesis is employed:

Cyclopentyloxy Introduction : React nicotinonitrile precursors with cyclopentanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to install the alkoxy group.

Nitration/Cyanation : Introduce nitrile groups via palladium-catalyzed cyanation or direct substitution.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

To optimize yields:

- Monitor reaction temperature (60–80°C for substitution reactions).

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.

- Characterize intermediates via -NMR and elemental analysis to confirm purity before proceeding .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?

- Methodological Answer : A combination of techniques is critical:

- -NMR : Identify protons adjacent to the nitrile group (e.g., pyridine-H at δ 8.18–8.98 ppm) and cyclopentyloxy protons (δ 1.50–2.10 ppm).

- Elemental Analysis : Confirm empirical formula (e.g., CHNO) with <0.3% deviation from calculated values.

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 201.1).

- IR Spectroscopy : Verify nitrile stretches (C≡N at ~2220 cm) and ether linkages (C-O-C at ~1250 cm) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectroscopic data when synthesizing this compound derivatives?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. To resolve:

Variable Temperature NMR : Perform -NMR at −40°C to slow dynamic processes and clarify splitting patterns.

2D NMR (COSY, HSQC) : Assign coupling between pyridine-H and adjacent substituents.

X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., as in 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile, where bond lengths and angles confirmed substituent positioning) .

Q. How does the crystal structure of related nicotinonitrile derivatives inform the design of this compound in target-oriented synthesis?

- Methodological Answer : Crystal structures (e.g., CCDC deposition numbers from studies like ) reveal:

- Intermolecular Interactions : Hydrogen bonding between nitrile groups and adjacent hydroxyl or amine moieties influences solubility.

- Conformational Flexibility : Cyclopentyloxy groups adopt chair or twist-boat conformations, affecting steric hindrance in reactions.

- Design Implications : Modify substituents to enhance π-π stacking (e.g., electron-withdrawing groups on the pyridine ring) for improved binding in enzyme inhibition assays.

Q. What experimental protocols ensure the stability of this compound under varying pH and temperature conditions during biological assays?

- Methodological Answer : Stability protocols include:

- Storage : Keep in airtight containers under inert gas (N) at −20°C to prevent oxidation .

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions; avoid strong acids/bases to prevent nitrile hydrolysis.

- Accelerated Degradation Studies : Incubate at 40°C for 72 hours and monitor via HPLC to assess decomposition products (e.g., carboxylic acids from hydrolysis).

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Use density functional theory (DFT) to:

Calculate Fukui indices to identify electrophilic sites (e.g., C-2 and C-4 on the pyridine ring).

Simulate transition states for reactions with nucleophiles (e.g., amines or thiols) using Gaussian 16 with B3LYP/6-31G(d) basis sets.

Compare activation energies for different leaving groups (e.g., Cl vs. OMe) to prioritize synthetic routes .

Tables of Key Data

| Characterization Data for Analogous Compounds |

|---|

| Parameter |

| -NMR (pyridine-H) |

| Elemental Analysis (C, H, N) |

| Melting Point Range |

| IR (C≡N stretch) |

| Stability Conditions |

|---|

| Storage Temperature |

| Incompatible Agents |

| Decomposition Products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.